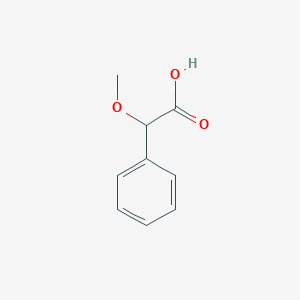

(R)-(-)-alpha-Methoxyphenylacetic acid

Descripción

Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3966-32-3 | |

| Record name | (-)-Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3966-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA8N5X9TFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-alpha-Methoxyphenylacetic acid chemical properties

(R)-(-)-α-Methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and applications of (R)-(-)-α-Methoxyphenylacetic acid, a key chiral building block in modern organic synthesis and pharmaceutical development.

(R)-(-)-α-Methoxyphenylacetic acid , also known as O-Methyl-(R)-mandelic acid, is a valuable chiral compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its stereospecific nature makes it an essential reagent for the preparation of enantiomerically pure compounds, which is critical for ensuring the efficacy and minimizing the side effects of various drug formulations.[1] This guide consolidates its physical and spectral properties, provides detailed experimental protocols for its synthesis and application in chiral resolution, and outlines its key safety information.

Chemical and Physical Properties

The fundamental properties of (R)-(-)-α-Methoxyphenylacetic acid are summarized in the following tables.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-methoxy-2-phenylacetic acid[2] |

| Synonyms | O-Methyl-(R)-mandelic acid, (-)-Methoxyphenylacetic acid |

| CAS Number | 3966-32-3[1][2] |

| PubChem CID | 2724294[2] |

| EC Number | 223-580-9[2] |

| MDL Number | MFCD00004250[1] |

| InChI Key | DIWVBIXQCNRCFE-MRVPVSSYSA-N |

| SMILES | CO--INVALID-LINK--c1ccccc1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₃[1][2] |

| Molecular Weight | 166.17 g/mol [1][2] |

| Appearance | Off-white solid; Fine Crystalline Powder or Needles |

| Melting Point | 64-69 °C[1] |

| Boiling Point | 164-166 °C at 18 mmHg[3] |

| Optical Rotation ([α]D²⁰) | -159 ± 2º (c=1 in methanol)[1] |

| pKa | 3.10 ± 0.10 (Predicted) |

Table 3: Solubility

| Solvent | Solubility |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Benzene/Petroleum Ether | Suitable for recrystallization of the (S)-enantiomer[4] |

Table 4: Spectral Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed around: 3.4 (s, 3H, -OCH₃), 4.8 (s, 1H, -CH), 7.3-7.4 (m, 5H, Ar-H), and a broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | Characteristic peaks include those for the methoxy carbon, the benzylic carbon, the aromatic carbons, and the carbonyl carbon. |

| FTIR (KBr Pellet) | Major peaks are expected around 2900-3100 cm⁻¹ (C-H stretch), 1700-1730 cm⁻¹ (C=O stretch of carboxylic acid), 1000-1300 cm⁻¹ (C-O stretch), and characteristic peaks for the phenyl group.[3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of (R)-(-)-α-Methoxyphenylacetic acid are provided below.

Synthesis of (R)-(-)-α-Methoxyphenylacetic Acid

This protocol is adapted from established methylation procedures of mandelic acid.

-

Reaction:

-

Dissolve 5.0 g (0.033 mol) of (R)-(-)-α-hydroxyphenylacetic acid ((R)-mandelic acid) and 1.32 g (0.033 mol) of solid NaOH in 60 mL of water in a suitable reaction flask.

-

Heat the mixture to 60 °C until a clear solution is obtained.

-

Cool the reaction mixture to 25 °C.

-

While maintaining the temperature at 25 °C, slowly add 5.7 mL (0.06 mol) of dimethyl sulfate dropwise.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, carefully adjust the pH of the aqueous layer to ~5 with dilute hydrochloric acid.

-

An off-white solid should precipitate. Allow the mixture to stand to ensure complete precipitation.

-

Collect the solid product by suction filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization. A common solvent system for the related (S)-enantiomer is benzene/petroleum ether.[4]

-

General Protocol for Chiral Resolution of Alcohols via NMR Analysis

(R)-(-)-α-Methoxyphenylacetic acid is widely used as a chiral derivatizing agent to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines. This is often achieved by converting the enantiomers into diastereomers, which exhibit distinct signals in NMR spectroscopy.

-

Derivatization (Esterification):

-

Dissolve the chiral alcohol (1.0 eq.) in dry dichloromethane (CH₂Cl₂) in a clean, dry vial.

-

Add (R)-(-)-α-Methoxyphenylacetic acid (1.2 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

-

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric mixture.

-

The protons near the chiral center of the original alcohol will exhibit different chemical shifts for the two diastereomers.

-

Integration of these distinct peaks allows for the determination of the diastereomeric (and thus enantiomeric) ratio.

-

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for (R)-(-)-α-Methoxyphenylacetic acid.

Diagram 2: Chiral Resolution Workflow

Caption: Workflow for chiral resolution using (R)-MPA and NMR analysis.

Safety Information

(R)-(-)-α-Methoxyphenylacetic acid should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C.[1]

References

An In-depth Technical Guide to the Synthesis of (R)-(-)-α-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-α-Methoxyphenylacetic acid (MPA), a valuable chiral building block, is widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature is crucial for producing enantiomerically pure compounds, ensuring optimal therapeutic effects and minimizing side effects in drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to (R)-(-)-α-Methoxyphenylacetic acid, including detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-(-)-α-Methoxyphenylacetic acid can be broadly categorized into three main approaches:

-

Direct Synthesis from a Chiral Precursor: This method involves the chemical modification of a readily available chiral starting material, typically (R)-mandelic acid or its derivatives, to introduce the methoxy group while retaining the stereochemistry at the α-carbon.

-

Resolution of a Racemic Mixture: These strategies start with racemic α-methoxyphenylacetic acid or a precursor and separate the desired (R)-enantiomer from the (S)-enantiomer. This can be achieved through classical chiral resolution, kinetic resolution (KR), or dynamic kinetic resolution (DKR).

-

Asymmetric Synthesis: This approach creates the chiral center from a prochiral substrate using a chiral catalyst or auxiliary, directing the reaction to selectively form the (R)-enantiomer.

The following sections provide detailed experimental protocols for key examples of these strategies, along with quantitative data to facilitate comparison.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Direct Synthesis (Etherification) | (R)-(-)-α-hydroxyphenylacetic acid | Dimethyl sulfate, NaOH | 51 | >99 (assumed from starting material) | Stereospecific, straightforward | Use of toxic dimethyl sulfate |

| Direct Synthesis (Etherification) | (R)-(-)-α-hydroxyphenylacetic acid | Dimethyl sulfate, Triethylamine | 55 | >99 (assumed from starting material) | Stereospecific, slightly higher yield | Use of toxic dimethyl sulfate |

| Kinetic Resolution (Enzymatic) | Racemic arylpropionic acids (representative) | Candida rugosa lipase, n-propanol, isooctane | ~45 | ~96 | High enantioselectivity, mild conditions | Theoretical max. yield of 50% |

| Dynamic Kinetic Resolution (DKR) | Racemic mandelic acid | Mandelate racemase, (1R,2R)-DPEN | High (approaching 100) | 80-87 | Overcomes 50% yield limit of KR | Requires specific enzyme and resolving agent |

| Asymmetric Synthesis (Hydrogenation) | 2-(2-Chlorophenyl)-2-oxoacetic acid (representative α-keto acid) | Chiral Spiro Iridium Catalyst, H₂ | High | 91 | High enantioselectivity, catalytic | Requires specialized chiral catalyst and high-pressure equipment |

Experimental Protocols

Direct Synthesis from a Chiral Precursor: Etherification of (R)-(-)-α-hydroxyphenylacetic acid[1]

This method directly converts the hydroxyl group of (R)-(-)-α-hydroxyphenylacetic acid to a methoxy group using a methylating agent.

Method A: Using Sodium Hydroxide

-

Materials:

-

(R)-(-)-α-hydroxyphenylacetic acid (5.0 g, 0.03 mol)

-

Sodium hydroxide (NaOH) solid (1.2 g, 0.03 mol)

-

Dimethyl sulfate (5.7 mL, 0.06 mol)

-

Water (60 mL)

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve (R)-(-)-α-hydroxyphenylacetic acid and solid NaOH in 60 mL of water in a suitable reaction vessel.

-

Heat the mixture to 60 °C until the solution becomes clear.

-

Cool the solution to 25 °C.

-

Slowly add dimethyl sulfate dropwise, maintaining the temperature at 25 °C.

-

After the addition is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric acid.

-

An opalescent solid will precipitate. Allow the mixture to stand.

-

Collect the white solid product by suction filtration.

-

Yield: 2.5 g (51%).

-

Method B: Using Triethylamine

-

Materials:

-

(R)-(-)-α-hydroxyphenylacetic acid (5.0 g, 0.03 mol)

-

Triethylamine (21.6 mL, 0.15 mol)

-

Dimethyl sulfate (17 mL, 0.18 mol)

-

Water (60 mL)

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve (R)-(-)-α-hydroxyphenylacetic acid and triethylamine in 60 mL of water.

-

Heat the mixture to 60 °C until the solution is clear.

-

Cool the solution to 40 °C.

-

Add dimethyl sulfate dropwise, controlling the addition rate to maintain the temperature at 60 °C.

-

After the reaction, adjust the pH of the aqueous layer to 9 with dilute hydrochloric acid.

-

A solid will precipitate. Let the mixture stand.

-

Collect the white solid product by suction filtration.

-

Yield: 2.7 g (55%).

-

Kinetic Resolution of Racemic α-Arylpropionic Acids (Representative Protocol)

This protocol describes a general method for the enzymatic kinetic resolution of racemic acids, such as ibuprofen, which is structurally similar to α-methoxyphenylacetic acid. The enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Materials:

-

Racemic ibuprofen (as a representative acid)

-

Immobilized Candida rugosa lipase

-

n-propanol

-

Isooctane

-

Phosphate buffer (0.2 M, various pH for optimization)

-

Silica nanoparticles (for immobilization)

-

-

Procedure:

-

Immobilization of Lipase:

-

Dissolve 2 mg of Candida rugosa lipase powder in 10 mL of phosphate buffer (pH optimized between 6.0-9.5).

-

Add the lipase solution to 20 mg of silica nanoparticles and stir at 4 °C for 30 minutes.

-

Separate the immobilized lipase by centrifugation (6000 rpm, 10 min, 4 °C).

-

Wash the immobilized lipase with phosphate buffer and then ethanol.

-

-

Enantioselective Esterification:

-

To a reaction vessel, add 40 mg of the immobilized lipase and 20 mL of isooctane containing 20 µL of water.

-

Add the racemic acid (e.g., ibuprofen) and n-propanol to a final concentration of 0.025 M.

-

Incubate the reaction at 37 °C with shaking.

-

Monitor the reaction progress by HPLC to determine conversion and enantiomeric excess.

-

-

Results for Ibuprofen (as a representative model):

-

Conversion: ~45%

-

Enantiomeric Excess (e.e.) of the remaining acid: ~96%

-

-

Dynamic Kinetic Resolution of Racemic Mandelic Acid[2][3]

This chemoenzymatic DKR process combines the enzymatic racemization of mandelic acid with the diastereomeric salt crystallization of the desired (R)-enantiomer, allowing for a theoretical yield of up to 100%.

-

Materials:

-

Racemic sodium mandelate

-

(1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) as the chiral resolving agent

-

Mandelate racemase enzyme extract

-

HEPES-buffer (50 mM) with 3.3 mM MgCl₂ (pH 7.5)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

-

Procedure:

-

Prepare a solution with 200 mM racemic sodium mandelate and 150 mM (1R,2R)-DPEN in 50 mM HEPES buffer (pH 7.5) containing 3.3 mM MgCl₂.

-

Add the mandelate racemase extract to the solution (e.g., 10 U/mL).

-

Maintain the reaction at room temperature (22-23 °C) with stirring for 72 hours.

-

The less soluble diastereomeric salt of (R)-mandelic acid and (1R,2R)-DPEN will crystallize out of the solution.

-

Collect the crystalline product by filtration.

-

The (R)-mandelic acid can be recovered from the salt by acidification.

-

Results:

-

Yield: High, approaching theoretical maximum.

-

Enantiomeric Excess (e.e.) of the crystallized (R)-mandelic acid salt: 80-87%.

-

-

Asymmetric Synthesis: Hydrogenation of an α-Keto Acid Precursor[1]

This method involves the asymmetric hydrogenation of a prochiral α-keto acid to the corresponding α-hydroxy acid using a chiral catalyst. This example uses a representative α-keto acid.

-

Materials:

-

α-Keto acid (e.g., 2-(2-chlorophenyl)-2-oxoacetic acid)

-

Chiral Spiro Iridium Catalyst (e.g., (R)-1)

-

Methanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether (tBuOMe)

-

3 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In an argon-filled glovebox, add the α-keto acid, the chiral iridium catalyst, and a solution of KOH in methanol to a reaction vessel.

-

Place the vessel in an autoclave.

-

Replace the air in the autoclave with hydrogen five times.

-

Pressurize the autoclave with hydrogen to 15 atm.

-

Stir the reaction mixture at room temperature for the specified time.

-

After releasing the hydrogen pressure, acidify the reaction mixture with 3 M HCl.

-

Extract the product with tBuOMe.

-

Dry the organic extract over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column.

-

Results for 2-(2-chlorophenyl)-2-oxoacetic acid:

-

Yield: High

-

Enantiomeric Excess (e.e.): 91%

-

-

Mandatory Visualizations

Synthesis Pathways Overview

Caption: Overview of major synthetic routes to (R)-MPA.

Experimental Workflow for Direct Synthesis (Etherification)

Caption: Workflow for the direct synthesis of (R)-MPA.

Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow

(R)-(-)-alpha-Methoxyphenylacetic Acid: A Technical Guide on Its Role in Pharmacology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-alpha-Methoxyphenylacetic acid (MPA) is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and chemical research sectors. While it is widely recognized as a crucial chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, a detailed understanding of its intrinsic mechanism of action as a pharmacologically active agent remains largely undefined in publicly available scientific literature.[1][2] This technical guide provides a comprehensive overview of the established applications of (R)-MPA in drug development and explores potential, though speculative, mechanisms of action based on the activities of structurally related compounds.

Established Roles in Pharmaceutical Development

The primary and well-documented application of this compound is in the field of stereochemistry, where it serves two main purposes:

-

Chiral Building Block: (R)-MPA is extensively used as a starting material in asymmetric synthesis to produce single-enantiomer drugs. The stereospecificity of drug action is a fundamental principle in pharmacology, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. The use of enantiomerically pure building blocks like (R)-MPA is critical for the development of safer and more effective medications.[2]

-

Chiral Derivatizing Agent: (R)-MPA is a vital tool for the determination of the absolute configuration of chiral alcohols and amines. By reacting (R)-MPA with a chiral molecule of unknown stereochemistry, a diastereomeric mixture is formed. The distinct physicochemical properties of these diastereomers, particularly their nuclear magnetic resonance (NMR) spectra, allow for the unambiguous assignment of the absolute configuration of the original molecule. This analytical application is indispensable for quality control and regulatory compliance in drug manufacturing.

Putative Anti-inflammatory and Analgesic Properties

While direct evidence is lacking, the frequent association of (R)-MPA with the development of anti-inflammatory and analgesic drugs suggests a potential for intrinsic pharmacological activity.[1][3] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, research into the pharmacological effects of specific enantiomers of NSAIDs and related compounds has revealed novel mechanisms of action.

Insights from Structurally Related Compounds

Studies on compounds with structural similarities to (R)-MPA provide a basis for hypothesizing potential mechanisms of action:

-

Modulation of Inflammatory Signaling Pathways: A structurally related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[4] These pathways are central to the production of pro-inflammatory mediators. Another related compound, 2-Methoxy-4-vinylphenol, demonstrates anti-inflammatory activity through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[5] It is plausible that (R)-MPA could interact with components of these or similar inflammatory signaling cascades.

-

Novel Targets for R-Enantiomers: Research on the R-enantiomers of some NSAIDs, such as naproxen and ketorolac, has uncovered mechanisms of action distinct from the COX-inhibition of their S-enantiomer counterparts. These R-enantiomers have been found to inhibit the activity of Rac1 and Cdc42, which are small GTPases involved in cell proliferation and migration. This discovery points to the possibility that the R-enantiomers of other acidic compounds, potentially including (R)-MPA, may possess unique biological targets and therapeutic applications, for instance, in oncology.

Quantitative Data

A thorough review of the scientific literature did not yield quantitative data regarding the specific binding affinities, IC50, or EC50 values of this compound in relation to any specific biological targets for a direct pharmacological effect. Its primary characterization is in the context of its chemical properties and its use as a chiral derivatizing agent.

Experimental Protocols

Detailed experimental protocols for assessing the direct pharmacological mechanism of action of this compound are not available in the current body of scientific literature. Research has predominantly focused on its application in chemical synthesis and stereochemical analysis.

Visualizing the Role of (R)-MPA in Chiral Synthesis

The following diagram illustrates the logical workflow of utilizing (R)-MPA as a chiral building block in the synthesis of an enantiomerically pure drug.

Caption: Logical workflow of (R)-MPA as a chiral building block.

Conclusion

References

- 1. Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of O-Methyl-D-mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-D-mandelic acid, a chiral carboxylic acid, has emerged as a significant tool in the field of stereochemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and applications, with a particular focus on its role as a chiral derivatizing agent for the determination of absolute stereochemistry. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The control and determination of stereochemistry are of paramount importance in the pharmaceutical and chemical industries. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Mandelic acid, with its chiral center at the α-carbon, has long been recognized as a valuable molecule in this context.[1] Its derivative, O-Methyl-D-mandelic acid, has proven to be a particularly effective reagent for the determination of the absolute configuration of chiral amines and alcohols through nuclear magnetic resonance (NMR) spectroscopy.

Discovery and Historical Context

The history of O-Methyl-D-mandelic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Mandelic acid was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a compound found in bitter almonds.[1] The name "mandelic acid" is derived from the German word "Mandel," meaning almond.[1]

The specific timeline for the first synthesis of O-Methyl-D-mandelic acid is not prominently documented in readily available historical records. However, its utility as a chiral derivatizing agent was significantly highlighted in a seminal 1994 publication by Trost, B. M., Bunt, R. C., and Pulley, S. R. in the Journal of Organic Chemistry.[2] This work established a reliable method for determining the absolute configuration of α-chiral primary amines.

Physicochemical Properties

Accurate physicochemical data is crucial for the effective application of any chemical reagent. The following table summarizes the key properties of D-mandelic acid, the precursor to O-Methyl-D-mandelic acid. Specific data for the O-methylated derivative is less commonly reported in standard databases but can be inferred to have altered solubility and melting point characteristics due to the methylation of the hydroxyl group.

| Property | Value (for D-(-)-Mandelic Acid) | Reference |

| IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid | [3] |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 132-135 °C | [1] |

| Specific Rotation ([α]D) | -152.4° (c=2.5, H₂O) | [4] |

| Solubility | Soluble in water, ethanol, diethyl ether | [1] |

Note: The methylation of the hydroxyl group in O-Methyl-D-mandelic acid would be expected to decrease its melting point and alter its solubility profile, likely increasing its solubility in less polar organic solvents.

Synthesis of O-Methyl-D-mandelic Acid

The preparation of O-Methyl-D-mandelic acid typically involves the methylation of the hydroxyl group of D-mandelic acid. While various methylation strategies exist in organic synthesis, a common approach involves the use of a methylating agent in the presence of a base.

Experimental Protocol: Methylation of D-Mandelic Acid

Objective: To synthesize O-Methyl-D-mandelic acid from D-mandelic acid.

Materials:

-

D-(-)-Mandelic acid

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend D-(-)-mandelic acid in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred suspension. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M HCl at 0 °C until the mixture is acidic (test with pH paper).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Methyl-D-mandelic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Application in Stereochemical Determination

The primary and most significant application of O-Methyl-D-mandelic acid is as a chiral derivatizing agent for the determination of the absolute configuration of chiral alcohols and amines using NMR spectroscopy.

Principle

The reaction of a chiral amine or alcohol with enantiomerically pure O-Methyl-D-mandelic acid forms a diastereomeric amide or ester, respectively. The two diastereomers will have distinct chemical environments, leading to different chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts, particularly for protons near the newly formed stereocenter, a spatial model can be constructed to deduce the absolute configuration of the original amine or alcohol.

Experimental Protocol: Derivatization of a Chiral Primary Amine

Objective: To form a diastereomeric amide from a chiral primary amine and O-Methyl-D-mandelic acid for NMR analysis.

Materials:

-

Chiral primary amine of unknown absolute configuration

-

(R)-O-Methylmandelic acid

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Dissolve the chiral primary amine and (R)-O-Methylmandelic acid (1.0 - 1.2 equivalents) in dichloromethane in a clean, dry vial.

-

Add a catalytic amount of DMAP.

-

Add DCC (1.1 equivalents) to the solution at room temperature and stir. A precipitate of dicyclohexylurea will form.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric amide by column chromatography if necessary.

-

Dissolve the purified amide in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

NMR Analysis and Determination of Absolute Configuration

The analysis of the ¹H NMR spectrum of the diastereomeric amide is the crucial step in determining the absolute configuration. A model proposed by Trost and others suggests that the diastereomers will adopt specific conformations to minimize steric interactions. In the preferred conformation, the methoxy group and the carbonyl oxygen of the O-methylmandelamide moiety will be anti-periplanar. The phenyl group of the mandelamide and the largest substituent on the chiral center of the amine will orient themselves away from each other. This conformational preference leads to predictable shielding and deshielding effects on the protons of the amine moiety. By comparing the observed chemical shifts with the predicted shifts for both possible diastereomers, the absolute configuration of the amine can be assigned.

Logical Workflow and Visualization

The process of determining the absolute configuration of a chiral primary amine using O-Methyl-D-mandelic acid can be visualized as a logical workflow.

References

Spectroscopic Data of (R)-(-)-alpha-Methoxyphenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-alpha-Methoxyphenylacetic acid, a key chiral building block in pharmaceutical and fine chemical synthesis. The information presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Assignment |

| ~7.3-7.5 (m) | Phenyl-H |

| ~4.8 (s) | α-CH |

| ~3.4 (s) | Methoxy-H (OCH₃) |

| ~11-12 (br s) | Carboxyl-H (COOH) |

Note: Experimental ¹H NMR data is based on typical spectra for this compound. ¹³C NMR data is predicted and may vary based on experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad |

| ~3000 | C-H stretch (Aromatic) | Medium |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| ~1450, ~1500 | C=C stretch (Aromatic Ring) | Medium-Strong |

| ~1100-1300 | C-O stretch (Ether and Acid) | Strong |

Note: IR peak positions are approximate and can be influenced by the sampling method.

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment | Relative Intensity |

| 166 | [M]⁺ (Molecular Ion) | Moderate |

| 121 | [M - COOH]⁺ | High |

| 105 | [C₆H₅CO]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this class of compounds.

Table 4: Chiroptical Data

| Parameter | Value | Conditions |

| Specific Rotation [α] | -158° to -162°[1] | 20°C, 589 nm (Na D-line), c=1 in Methanol[1] |

| -146°[2] | 20°C, 589 nm (Na D-line), c=0.5 in Ethanol[2] | |

| -160.4°[3] | 20°C, c=1 in Methanol[3] | |

| -150° ±3° | 20°C, 589 nm (Na D-line), c=0.5% in Ethanol[4] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer a portion of the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[6]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean salt plate.

-

Place the sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.

-

Sample Preparation and Introduction (for GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For acidic compounds, derivatization (e.g., methylation or silylation) may be necessary to improve volatility and chromatographic performance.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Mass Spectrometry Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Polarimetry

-

Objective: To measure the specific rotation of the chiral compound, which is a characteristic physical property.

-

Instrumentation: A polarimeter.

-

Procedure:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.[7]

-

Calibrate the instrument by taking a reading with a blank solution (the pure solvent used for dissolving the sample).[7]

-

Accurately prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., methanol or ethanol).[1][2] A typical concentration is 1 g/100 mL (c=1).[1]

-

Carefully fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α] = α / (l × c)[8] where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[8]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

- 1. 224470050 [thermofisher.com]

- 2. (R)-(-)-a-Methoxyphenylacetic acid 99 3966-32-3 [sigmaaldrich.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. (R)-(-)-a-Methoxyphenylacetic acid for chiral derivatization, LiChropur , = 99.0 3966-32-3 [sigmaaldrich.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 8. vernier.com [vernier.com]

Technical Guide: Elucidating the Crystal Structure of Chiral Carboxylic Acids – A Methodological Overview Focused on (R)-(-)-α-Methoxyphenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-α-Methoxyphenylacetic acid is a chiral carboxylic acid of significant interest in synthetic organic chemistry and medicinal chemistry. Its enantiomeric purity and structural features are critical for its application as a resolving agent and as a precursor in the synthesis of stereospecific pharmaceuticals. The determination of its solid-state structure through X-ray crystallography would provide invaluable data on its molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystalline packing. This information is crucial for understanding its physical properties, including melting point, solubility, and stability, and for computational modeling of its interactions with biological targets.

This technical guide outlines the complete workflow for determining the crystal structure of a small organic molecule like (R)-(-)-α-Methoxyphenylacetic acid, from crystal growth to final data analysis and visualization.

Experimental Methodology: Single-Crystal X-ray Diffraction

The definitive method for determining the absolute structure of a chiral molecule is single-crystal X-ray diffraction. The following sections detail the typical experimental protocol.

2.1. Crystal Growth

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension). For a compound like (R)-(-)-α-Methoxyphenylacetic acid, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent (the "anti-solvent") in which the compound is sparingly soluble. Over time, the vapor of the volatile solvent diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of crystals.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is kept at a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. Modern diffractometers equipped with sensitive detectors (such as CCD or CMOS detectors) can collect a complete dataset in a matter of hours.

2.3. Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal structure are then determined using direct methods or Patterson methods.

This initial structural model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor. For chiral molecules like (R)-(-)-α-Methoxyphenylacetic acid, the absolute configuration can be determined from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

Data Presentation: Crystallographic Parameters

While the specific crystallographic data for (R)-(-)-α-Methoxyphenylacetic acid is not publicly available, a typical crystal structure determination would yield the parameters outlined in the table below. This table serves as a template for the quantitative data that would be obtained from a successful experiment.

| Parameter | Description | Typical Value/Information |

| Chemical Formula | The elemental composition of the molecule. | C₉H₁₀O₃ |

| Formula Weight | The molar mass of the compound. | 166.17 g/mol |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal structure. | e.g., P2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c in Å; α, β, γ in ° |

| Volume (V) | The volume of the unit cell. | in ų |

| Z | The number of molecules in the unit cell. | e.g., 2 or 4 |

| Density (calculated) | The calculated density of the crystal. | in g/cm³ |

| Absorption Coefficient (μ) | A measure of how much the X-rays are absorbed by the crystal. | in mm⁻¹ |

| Temperature | The temperature at which the data was collected. | e.g., 100(2) K |

| Wavelength (λ) | The wavelength of the X-rays used for the experiment. | e.g., 0.71073 Å (Mo Kα) |

| Reflections Collected | The total number of diffraction spots measured. | e.g., 5000 |

| Independent Reflections | The number of unique reflections after accounting for symmetry. | e.g., 2500 |

| Final R indices | The residual factor, indicating the goodness of fit between the calculated and observed data. | R1, wR2 |

| Absolute Structure Parameter | A parameter used to determine the absolute configuration of a chiral molecule (Flack parameter). | e.g., 0.0(1) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Conclusion

The determination of the crystal structure of (R)-(-)-α-Methoxyphenylacetic acid would provide definitive insights into its three-dimensional molecular architecture and intermolecular interactions. Although specific crystallographic data is not currently available in the public domain, the methodology outlined in this guide provides a robust framework for researchers to pursue its structural elucidation. The application of single-crystal X-ray diffraction is an indispensable tool in modern chemistry and drug development, enabling the rational design of molecules with desired properties and biological functions.

(R)-(-)-alpha-Methoxyphenylacetic Acid: A Chiral Synthon Awaiting Biological Exploration

(R)-(-)-alpha-Methoxyphenylacetic acid , a chiral carboxylic acid, is a well-established and valuable building block in the realm of synthetic organic chemistry. Its primary utility lies in its role as a precursor for the asymmetric synthesis of a variety of pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] While its application as a chiral synthon is extensively documented, a comprehensive understanding of its intrinsic biological activity remains largely unexplored in publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound, focusing on its potential pharmacological relevance and outlining the experimental methodologies that could be employed to elucidate its biological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 64-69 °C | [1] |

| Optical Rotation | [α]D²⁰ -159 ± 2º | [1] |

Potential Biological Activities and Mechanistic Pathways

Given its structural similarity to known pharmacologically active phenylacetic acid derivatives, this compound is hypothesized to possess anti-inflammatory and analgesic properties. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.

A potential mechanism of action for this compound, should it exhibit anti-inflammatory properties, would be the inhibition of the cyclooxygenase pathway. A simplified diagram of this pathway is presented below.

Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

This assay would determine the ability of this compound to inhibit the two main isoforms of the COX enzyme.

-

Principle: The inhibition of the peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (solvent only) and a positive control (a known COX inhibitor like indomethacin) should be included.

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Add a colorimetric substrate, and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Workflow for In Vitro COX Inhibition Assay:

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity):

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

-

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response, characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Procedure:

-

Acclimatize male Wistar rats for at least one week.

-

Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Administer the test compound or controls orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity):

This model is used to screen for peripheral analgesic activity.

-

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing). A reduction in the number of writhes indicates an analgesic effect.

-

Procedure:

-

Acclimatize male Swiss albino mice.

-

Divide the animals into groups: a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of this compound.

-

Administer the test compound or controls orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

-

Conclusion

This compound is a compound of significant interest due to its role in the synthesis of established therapeutic agents. However, its own biological activity profile is a notable gap in the scientific literature. The experimental protocols detailed in this guide provide a clear framework for researchers to investigate its potential anti-inflammatory and analgesic properties. Such studies are crucial to determine if this chiral synthon possesses intrinsic therapeutic value beyond its current application in organic synthesis. The lack of existing data underscores the need for further research to fully characterize the pharmacological potential of this compound.

References

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chiral building blocks in organic synthesis, focusing on their importance, classification, and the primary strategies for their preparation. It includes detailed experimental protocols for key synthetic methods, quantitative data for comparative analysis, and visualizations of important workflows and reaction mechanisms.

The Core Importance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development.[1][2] The two mirror images of a chiral molecule, known as enantiomers, can exhibit significantly different pharmacological and toxicological profiles.[3] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions with drug molecules.[4] Consequently, the use of single-enantiomer drugs has grown dramatically, as they often offer improved efficacy and reduced side effects compared to their racemic (50:50) mixtures.[5] Chiral building blocks are enantiomerically pure compounds that serve as essential starting materials for the synthesis of these complex, stereochemically defined active pharmaceutical ingredients (APIs).[3]

Classification of Chiral Building Blocks

Chiral building blocks can be categorized based on their functional groups. The most common classes include:

-

Chiral Alcohols: These are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6][7]

-

Chiral Amines: A significant percentage of active pharmaceutical ingredients contain amine moieties, making chiral amines highly valuable building blocks.[1][8]

-

Chiral Amino Alcohols: These compounds contain both an amine and an alcohol group and are important pharmacophores and chiral auxiliaries in asymmetric synthesis.[9][10][11]

-

Chiral Carboxylic Acids and their Derivatives: Naturally occurring alpha-amino acids are a prime example and a cornerstone of the chiral pool.

-

Chiral Heterocycles: These are important structural motifs in many biologically active molecules.

Core Strategies for Accessing Chiral Building Blocks

There are three primary strategies for obtaining enantiomerically pure chiral building blocks:

The Chiral Pool

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources.[3] This includes amino acids, carbohydrates, terpenes, and alkaloids. Synthesis starting from a chiral pool compound is often highly efficient as the initial chirality is already established.[3]

Resolution of Racemates

Many chemical syntheses produce racemic mixtures. Resolution is the process of separating the two enantiomers. Common methods include:

-

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by crystallization.

-

Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. A major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

-

Dynamic Kinetic Resolution (DKR): This approach combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.[6]

-

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[12]

Asymmetric Synthesis

Asymmetric synthesis is the creation of a specific enantiomer from a prochiral starting material. This is often the most efficient and desirable approach. Key methods include:

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. The Evans aldol reaction using oxazolidinone auxiliaries is a classic example.[13][14]

-

Asymmetric Catalysis: This method employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical approach. Important examples include:

-

Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation of ketones is a powerful method for producing chiral alcohols.[15][16]

-

Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols provides access to chiral epoxy alcohols.[17][18][19]

-

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the synthesis of chiral amino alcohols.[9][20]

-

-

Biocatalysis: This involves the use of enzymes as catalysts for asymmetric transformations. Enzymes offer high enantioselectivity and operate under mild reaction conditions.[21][22] Transaminases are widely used for the synthesis of chiral amines from ketones.[1][23][24]

Quantitative Data for Key Asymmetric Syntheses

The following tables summarize quantitative data for several key asymmetric reactions, providing a basis for comparison of different catalysts and substrates.

Noyori Asymmetric Hydrogenation of Ketones

| Entry | Substrate (Ketone) | Catalyst | S/C Ratio | Yield (%) | ee (%) |

| 1 | Acetophenone | RuCl₂[(R)-BINAP] | 1000:1 | >99 | 98 (R) |

| 2 | 1-Indanone | RuCl₂[(S)-BINAP] | 500:1 | 98 | 99 (S) |

| 3 | β-Ketoester | RuBr₂[(R)-BINAP] | 2000:1 | 95 | >99 (R) |

| 4 | α-Amino ketone | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100:1 | 96 | 99 (R) |

Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Entry | Substrate (Allylic Alcohol) | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Geraniol | (+)-DET | 95 | 95 |

| 2 | Cinnamyl alcohol | (-)-DIPT | 92 | 96 |

| 3 | (Z)-3-Hexen-1-ol | (+)-DET | 85 | 91 |

| 4 | 2-Cyclohexen-1-ol | (-)-DIPT | 90 | 88 |

DET: Diethyl Tartrate, DIPT: Diisopropyl Tartrate

Evans Asymmetric Aldol Reaction

| Entry | Chiral Auxiliary | Aldehyde | Boron Reagent | dr (syn:anti) | Yield (%) |

| 1 | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 94 |

| 2 | (R)-4-phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | >99:1 | 91 |

| 3 | (S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf | 98:2 | 95 |

Biocatalytic Asymmetric Synthesis of Chiral Amines using Transaminases

| Entry | Substrate (Ketone) | Enzyme | Amine Donor | Yield (%) | ee (%) |

| 1 | Acetophenone | ω-Transaminase from Arthrobacter sp. | Isopropylamine | >95 | >99 (S) |

| 2 | Propiophenone | Engineered ω-Transaminase | Alanine | 92 | >99 (R) |

| 3 | 4'-Chloroacetophenone | Transaminase from Vibrio fluvialis | Isopropylamine | 98 | >99 (S) |

Detailed Experimental Protocols

Noyori Asymmetric Hydrogenation of an Aromatic Ketone

Reaction: Reduction of acetophenone to (R)-1-phenylethanol.

Materials:

-

[RuCl(p-cymene)((R,R)-TsDPEN)] (chiral catalyst)

-

Acetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add the chiral ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) to a Schlenk flask.

-

Add anhydrous DCM (e.g., 5 mL) to dissolve the catalyst.

-

Add acetophenone (1.0 mmol) to the flask.

-

Add the formic acid/triethylamine mixture (e.g., 2.0 mL).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[25]

Sharpless-Katsuki Asymmetric Epoxidation of an Allylic Alcohol

Reaction: Epoxidation of geraniol.

Materials:

-

Titanium(IV) isopropoxide [Ti(OⁱPr)₄]

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane)

-

Geraniol

-

Powdered 4Å molecular sieves

-

Anhydrous dichloromethane (DCM)

-

-20 °C cooling bath

Procedure:

-

Dry all glassware thoroughly. Add powdered 4Å molecular sieves to a round-bottom flask equipped with a magnetic stir bar.

-

Under an inert atmosphere, add anhydrous DCM and cool the flask to -20 °C.

-

Add (+)-DET (e.g., 1.2 mmol) and Ti(OⁱPr)₄ (e.g., 1.0 mmol) to the cooled suspension and stir for 30 minutes.

-

Add geraniol (e.g., 10 mmol) to the mixture.

-

Add TBHP (e.g., 20 mmol) dropwise over a period of time, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.

-

For the work-up, add a solution of 10% aqueous tartaric acid and stir vigorously for 1 hour at room temperature.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.[18]

Evans Asymmetric Aldol Reaction

Reaction: Aldol reaction of a chiral N-acyloxazolidinone with an aldehyde.

Materials:

-

(S)-4-benzyl-2-oxazolidinone derived N-propionyl imide

-

Isobutyraldehyde

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

-78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

-

Under an inert atmosphere, dissolve the N-propionyl imide (e.g., 1.0 mmol) in anhydrous DCM (e.g., 5 mL) in a flame-dried flask.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (e.g., 1.1 mmol) dropwise, followed by the dropwise addition of TEA (e.g., 1.2 mmol).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add isobutyraldehyde (e.g., 1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography to obtain the aldol adduct. The chiral auxiliary can then be cleaved to yield the desired chiral product.[14]

Biocatalytic Synthesis of a Chiral Amine using a Transaminase

Reaction: Asymmetric amination of acetophenone to (S)-1-phenylethylamine.

Materials:

-

ω-Transaminase

-

Acetophenone

-

Isopropylamine (as the amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Phosphate buffer (e.g., pH 7.5)

-

DMSO (as a co-solvent)

Procedure:

-

In a reaction vessel, prepare a solution of phosphate buffer.

-

Add the PLP cofactor to the buffer.

-

Add the ω-transaminase enzyme to the buffered solution.

-

In a separate vial, prepare a solution of acetophenone in DMSO.

-

Add the acetophenone solution and the amine donor (isopropylamine) to the enzyme solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by GC or HPLC.

-

After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 10-11) with NaOH.

-

Extract the product, (S)-1-phenylethylamine, with an organic solvent like methyl tert-butyl ether (MTBE).

-

Dry the organic extract and concentrate it to obtain the crude product.

-

Determine the yield and enantiomeric excess by chiral GC analysis.[24]

Analytical Methods for Determining Enantiomeric Purity

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis.[26] The most common techniques are:

-

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers, which are then detected by a UV or other detector. The ratio of the peak areas corresponds to the ratio of the enantiomers.[12]

-

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique is suitable for volatile and thermally stable compounds.[27][28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine their ratio by integration.

Visualizations of Key Workflows and Mechanisms

General Workflow for Asymmetric Catalysis

Caption: General workflow for an asymmetric catalytic reaction.

Catalytic Cycle for Noyori Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Workflow for Biocatalytic Synthesis of a Chiral Amine

Caption: Workflow for the biocatalytic synthesis of a chiral amine.

References

- 1. researchgate.net [researchgate.net]

- 2. aifchem.com [aifchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 12. uma.es [uma.es]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]

- 20. researchgate.net [researchgate.net]

- 21. diva-portal.org [diva-portal.org]

- 22. mdpi.com [mdpi.com]

- 23. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. kanto.co.jp [kanto.co.jp]

- 26. Determination of enantiomeric excess [ch.ic.ac.uk]

- 27. pubs.acs.org [pubs.acs.org]

- 28. files.eric.ed.gov [files.eric.ed.gov]

An In-depth Technical Guide to (R)-(-)-alpha-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-alpha-Methoxyphenylacetic acid, a chiral building block of significant interest, plays a pivotal role in the realms of pharmaceutical synthesis and analytical chemistry. This technical guide provides a comprehensive review of its synthesis, properties, and key applications, with a focus on its utility in drug development and as a chiral resolving agent.

Core Properties and Data

This compound is an off-white solid with well-defined physical and chemical properties.[1] The following tables summarize its key quantitative data.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Synonyms | O-Methyl-(R)-mandelic acid | [1] |

| CAS Number | 3966-32-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 64-69 °C | [1] |

| Appearance | Off-white solid | [1] |

| Optical Rotation | [α]D²⁰ -159 ± 2º | [1] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details | Reference |

| Purity | ≥ 99% (HPLC) | [1] |

| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: Film (Acetone) | |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II) |

Synthesis of this compound

The primary route for the synthesis of this compound is through the etherification of (R)-(-)-mandelic acid. This method is advantageous due to the ready availability of the starting material. A patented method describes a process that achieves a yield of over 50% with a purity of 99% as determined by HPLC.

Experimental Protocol: Etherification of (R)-(-)-mandelic acid

This protocol is based on a method described in patent CN103172511A.

Materials:

-

(R)-(-)-α-hydroxyphenylacetic acid (R)-(-)-mandelic acid)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dimethyl sulfate

-

Water

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 5.0 g (0.03 mol) of (R)-(-)-α-hydroxyphenylacetic acid and 1.2 g (0.03 mol) of solid NaOH in 60 mL of water.

-

Heat the mixture to 60 °C until the solution becomes clear.

-

Cool the solution to 25 °C.

-

Slowly add 5.7 mL (0.06 mol) of dimethyl sulfate, maintaining the temperature at 25 °C.

-

After the reaction is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric acid.

-

A white solid will precipitate. Allow it to stand, then collect the solid by suction filtration.

-

This process yields approximately 2.5 g of this compound (51% yield).

An alternative procedure using triethylamine as the base has also been reported, yielding 2.7g of the product (55% yield).[2]

Caption: Synthesis workflow of this compound.

Applications in Drug Development and Chiral Derivatization

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] Its most notable application is as a key side chain in the synthesis of the anti-tumor drug Danusertib (PHA-739358).[2]

Role in the Synthesis of Danusertib (PHA-739358)

Danusertib is a potent inhibitor of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer cells. The (R)-chiral center of the alpha-methoxyphenylacetic acid moiety is the sole chiral center in the Danusertib molecule, highlighting the importance of this specific enantiomer in the drug's activity.